

# Spectroscopic Data of 5-Bromoquinolin-3-ol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Bromoquinolin-3-ol**

Cat. No.: **B1507835**

[Get Quote](#)

## Introduction

**5-Bromoquinolin-3-ol** is a halogenated derivative of the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position and a hydroxyl group at the 3-position significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Accurate structural elucidation and purity assessment are paramount for any research or development endeavor involving this compound. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of **5-Bromoquinolin-3-ol**. While direct experimental spectra for this specific molecule are not readily available in the public domain, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs.

## Molecular Structure and Spectroscopic Overview

The structural framework of **5-Bromoquinolin-3-ol** dictates its spectroscopic signature. The quinoline core is a bicyclic aromatic system, giving rise to complex signals in the aromatic region of the NMR spectrum. The hydroxyl group will exhibit a characteristic stretching frequency in the IR spectrum, and its proton's chemical shift in <sup>1</sup>H NMR will be sensitive to solvent and concentration. The bromine atom's primary influence will be observed in the mass spectrum through its distinct isotopic pattern and in the <sup>13</sup>C NMR spectrum through its electronic effect on the attached carbon.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

## <sup>1</sup>H NMR Spectroscopy: A Proton's Perspective

The <sup>1</sup>H NMR spectrum of **5-Bromoquinolin-3-ol** is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system, and one signal for the hydroxyl proton. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, as well as the electron-donating effect of the hydroxyl group.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **5-Bromoquinolin-3-ol** in DMSO-d<sub>6</sub>

| Proton Assignment | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-------------------|--------------------------------------------|--------------|---------------------------|
| H-2               | ~8.5 - 8.7                                 | d            | ~2.5                      |
| H-4               | ~7.4 - 7.6                                 | d            | ~2.5                      |
| H-6               | ~7.8 - 8.0                                 | dd           | ~8.5, 7.5                 |
| H-7               | ~7.6 - 7.8                                 | t            | ~7.5                      |
| H-8               | ~7.9 - 8.1                                 | dd           | ~8.5, 1.0                 |
| 3-OH              | Variable (~9.5 - 10.5)                     | br s         | -                         |

Disclaimer: These are predicted values based on data from analogous compounds and may vary from experimental results.

### Interpretation and Causality:

- H-2 and H-4: These protons are part of the pyridine ring and are deshielded by the adjacent electronegative nitrogen atom. They are expected to appear as doublets due to coupling with each other.

- H-6, H-7, and H-8: These protons on the benzene ring will exhibit chemical shifts and coupling patterns typical of a substituted benzene system. The bromine at C-5 will influence the electronic environment of these protons.
- 3-OH: The hydroxyl proton's chemical shift is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding. In DMSO-d<sub>6</sub>, it is expected to appear as a broad singlet at a relatively high chemical shift.

## <sup>13</sup>C NMR Spectroscopy: The Carbon Framework

The proton-decoupled <sup>13</sup>C NMR spectrum of **5-Bromoquinolin-3-ol** should display nine distinct signals for the nine carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **5-Bromoquinolin-3-ol** in DMSO-d<sub>6</sub>

| Carbon Assignment | Predicted Chemical Shift ( $\delta$ , ppm) |
|-------------------|--------------------------------------------|
| C-2               | ~145 - 148                                 |
| C-3               | ~150 - 153                                 |
| C-4               | ~110 - 113                                 |
| C-4a              | ~140 - 143                                 |
| C-5               | ~118 - 121                                 |
| C-6               | ~130 - 133                                 |
| C-7               | ~125 - 128                                 |
| C-8               | ~128 - 131                                 |
| C-8a              | ~127 - 130                                 |

Disclaimer: These are predicted values based on data from analogous compounds and may vary from experimental results.

Interpretation and Causality:

- C-2 and C-3: C-2 is deshielded by the adjacent nitrogen atom. C-3 is directly attached to the electronegative oxygen atom, leading to a significant downfield shift.
- C-5: The carbon atom directly bonded to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect, though this is often less pronounced than the electronic effects on neighboring carbons.
- Quaternary Carbons (C-4a, C-8a): These carbons, which are not directly bonded to any protons, will typically show weaker signals in the spectrum.

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data.[\[1\]](#)

- Sample Preparation:
  - Accurately weigh 5-10 mg of **5-Bromoquinolin-3-ol** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
- Spectrometer Setup and Data Acquisition:
  - Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
  - For  $^1\text{H}$  NMR, a standard one-pulse sequence is typically sufficient.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive  $^{13}\text{C}$  nucleus.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at  $\delta$  2.50 ppm for  $^1\text{H}$  and  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Frequencies for **5-Bromoquinolin-3-ol**

| Vibrational Mode                     | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity        |
|--------------------------------------|------------------------------------------|------------------|
| O-H stretch (hydroxyl)               | 3200 - 3500                              | Broad, Strong    |
| C-H stretch (aromatic)               | 3000 - 3100                              | Medium           |
| C=C and C=N stretch (aromatic rings) | 1500 - 1650                              | Medium to Strong |
| C-O stretch (phenol)                 | 1200 - 1300                              | Strong           |
| C-Br stretch                         | 500 - 650                                | Medium           |

Interpretation and Causality:

- O-H Stretch: The most prominent feature in the IR spectrum of **5-Bromoquinolin-3-ol** is expected to be a broad, strong absorption band in the 3200-3500 cm<sup>-1</sup> region, characteristic of the hydroxyl group involved in hydrogen bonding.
- Aromatic C-H Stretch: Sharp peaks just above 3000 cm<sup>-1</sup> are indicative of the C-H bonds within the aromatic quinoline ring.
- Ring Vibrations: The complex pattern of absorptions in the 1500-1650 cm<sup>-1</sup> region corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline scaffold.

- C-O Stretch: A strong band in the  $1200\text{-}1300\text{ cm}^{-1}$  range is expected for the stretching vibration of the phenolic C-O bond.
- C-Br Stretch: The absorption due to the carbon-bromine bond typically appears in the fingerprint region at lower wavenumbers.

## Experimental Protocol for IR Data Acquisition

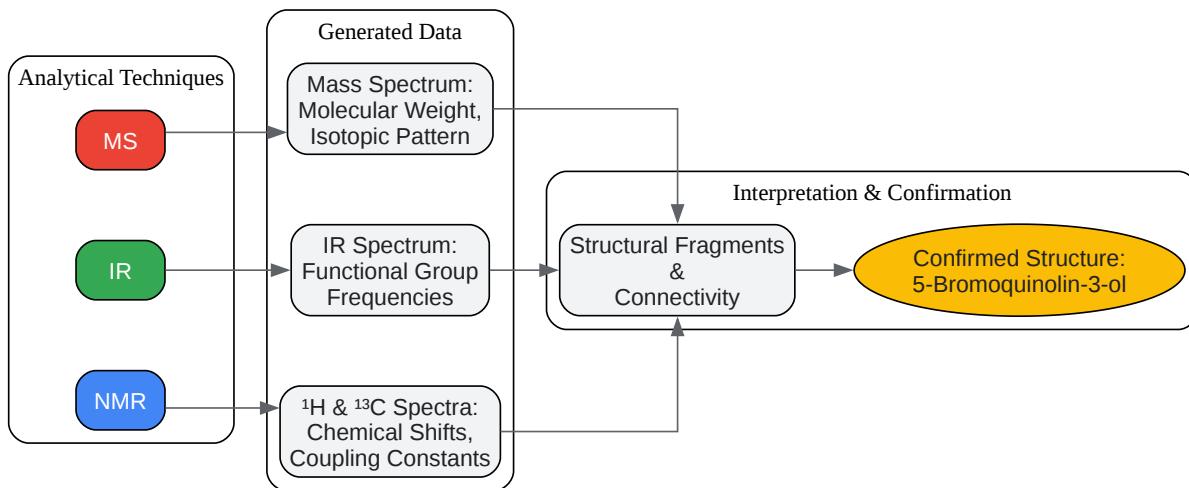
- Sample Preparation:
  - For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring a small amount of the neat solid to be placed on the ATR crystal.
  - Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Place the sample in the IR beam path and collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

### Predicted Mass Spectrum of **5-Bromoquinolin-3-ol**:

- Molecular Ion Peak ( $M^+$ ): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2  $m/z$  units.


- $[M]^+$  for  $C_9H_6^{79}BrNO$  at  $m/z \approx 223$
- $[M+2]^+$  for  $C_9H_6^{81}BrNO$  at  $m/z \approx 225$
- Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules. For **5-Bromoquinolin-3-ol**, potential fragmentation could include the loss of CO, HCN, or Br.

## Experimental Protocol for MS Data Acquisition

- Sample Introduction and Ionization:
  - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
  - A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is chosen based on the sample's properties and the desired information.
- Mass Analysis and Detection:
  - The generated ions are separated based on their  $m/z$  ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
  - The detector records the abundance of each ion, generating the mass spectrum.

## Integrated Spectroscopic Analysis Workflow

The structural elucidation of **5-Bromoquinolin-3-ol** is a logical process that integrates data from multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **5-Bromoquinolin-3-ol**.

## Conclusion

The comprehensive spectroscopic characterization of **5-Bromoquinolin-3-ol** relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data based on the compound's structure and data from analogous molecules. The interpretation of <sup>1</sup>H and <sup>13</sup>C NMR spectra reveals the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of accurate structural assignment in chemical research and drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Bromoquinoline(5332-24-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Bromoquinolin-3-ol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1507835#spectroscopic-data-of-5-bromoquinolin-3-ol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)